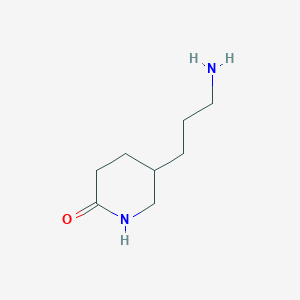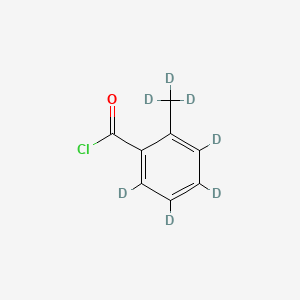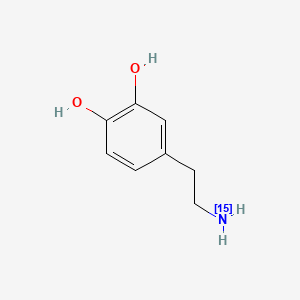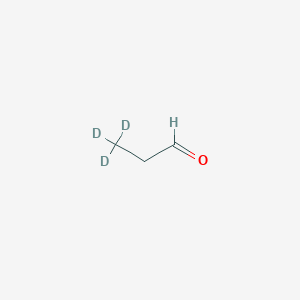![molecular formula C17H41NO4Si2 B13436517 3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine CAS No. 1632370-92-3](/img/structure/B13436517.png)
3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine is a silane compound that is widely used in various industrial and scientific applications. This compound is known for its ability to act as a coupling agent, which helps in bonding organic and inorganic materials. It is particularly useful in surface modification and as a precursor in the synthesis of other organosilicon compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine typically involves the reaction of 3-aminopropyl(diethoxy)methylsilane with methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
3-aminopropyl(diethoxy)methylsilane+methyl iodide→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine undergoes various types of chemical reactions, including:
Hydrolysis: The silane groups can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Hydrolysis: Silanols and alcohols.
Condensation: Siloxanes.
Substitution: Substituted amines.
Wissenschaftliche Forschungsanwendungen
3-[Diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the surface modification of biomaterials to enhance biocompatibility.
Medicine: Utilized in drug delivery systems to improve the stability and functionality of drug carriers.
Industry: Applied in the production of coatings, adhesives, and sealants to improve adhesion and durability.
Wirkmechanismus
The mechanism of action of 3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine involves the formation of strong covalent bonds between the silane groups and various substrates. The silane groups can hydrolyze to form silanols, which then condense to form siloxane bonds with hydroxyl groups on the substrate surface. This results in enhanced adhesion and stability of the modified material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Aminopropyl(diethoxy)methylsilane
- 3-Glycidyloxypropyl(trimethoxy)silane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
Uniqueness
3-[Diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine is unique due to its dual silane groups, which provide enhanced reactivity and versatility in surface modification applications. Its ability to form stable siloxane bonds makes it particularly valuable in creating durable and high-performance materials.
Eigenschaften
CAS-Nummer |
1632370-92-3 |
|---|---|
Molekularformel |
C17H41NO4Si2 |
Molekulargewicht |
379.7 g/mol |
IUPAC-Name |
3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine |
InChI |
InChI=1S/C17H41NO4Si2/c1-8-19-23(6,20-9-2)16-12-14-18(5)15-13-17-24(7,21-10-3)22-11-4/h8-17H2,1-7H3 |
InChI-Schlüssel |
KNHGZTQBUDVYLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(CCCN(C)CCC[Si](C)(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)


![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
![5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)

![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)






![1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13436501.png)
